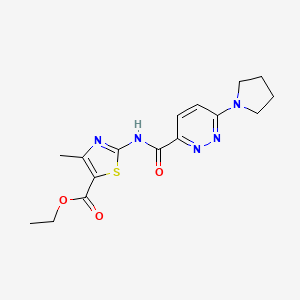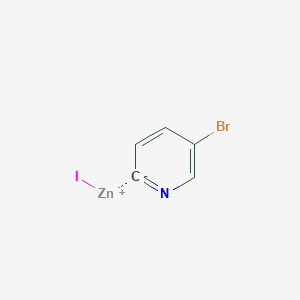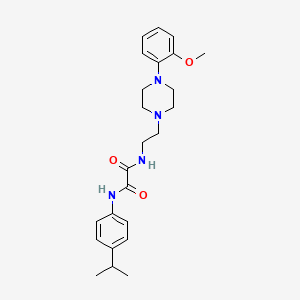
1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea, also known as FPUMP, is a potent and selective inhibitor of the dopamine transporter (DAT). It has been extensively studied for its potential use in the treatment of various neuropsychiatric disorders, including cocaine addiction, attention deficit hyperactivity disorder (ADHD), and depression.
Wirkmechanismus
1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea acts as a competitive inhibitor of DAT, binding to the transporter and preventing the reuptake of dopamine into presynaptic neurons. This results in increased dopamine levels in the synaptic cleft, leading to enhanced dopaminergic signaling and subsequent changes in behavior and cognition.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea has been shown to produce a range of biochemical and physiological effects, including increased locomotor activity, enhanced reward sensitivity, and improved cognitive function. It has also been shown to reduce cocaine self-administration and relapse in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea is its high selectivity for DAT, which allows for specific manipulation of dopaminergic signaling without affecting other neurotransmitter systems. However, its potency and selectivity also pose challenges for dosing and administration in animal models, and its effects may vary depending on the specific experimental paradigm.
Zukünftige Richtungen
There are several areas of future research that could be explored with 1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea, including:
1. Investigating its potential therapeutic use in the treatment of neuropsychiatric disorders, such as cocaine addiction and ADHD.
2. Examining its effects on other neurotransmitter systems and their interactions with dopaminergic signaling.
3. Developing more selective and potent DAT inhibitors based on the structure of 1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea.
4. Studying the long-term effects of 1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea on behavior and cognition in animal models and humans.
5. Exploring its potential use as a research tool in other areas of neuroscience, such as the study of motivation and decision-making.
In conclusion, 1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea is a potent and selective inhibitor of DAT that has been extensively studied for its potential use in the treatment of various neuropsychiatric disorders. Its mechanism of action involves blocking dopamine reuptake in the brain, leading to increased dopamine levels and subsequent changes in behavior and cognition. While it has several advantages as a research tool, its potency and selectivity also pose challenges for dosing and administration in animal models. There are several areas of future research that could be explored with 1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea, including investigating its therapeutic potential and developing more selective and potent DAT inhibitors.
Synthesemethoden
1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea can be synthesized through a multi-step process involving the reaction of 4-fluoroaniline with 2-bromo-1-phenylpyrrolidine, followed by the addition of methyl isocyanate and subsequent purification steps.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea has been widely used as a research tool to study the role of dopamine in various physiological and pathological processes. It has been shown to block dopamine reuptake in the brain, leading to increased dopamine levels and subsequent changes in behavior and cognition.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c19-14-8-10-15(11-9-14)21-18(23)20-13-17-7-4-12-22(17)16-5-2-1-3-6-16/h1-3,5-6,8-11,17H,4,7,12-13H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXKHDNQKFRYCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-benzoyl-2-(4-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2661286.png)
![N~1~,N~3~-bis(2,4-dimethylphenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2661287.png)
![N-(4-bromophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2661292.png)

![(Z)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2661296.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dihydroxy-3-methylphenyl)ethanone](/img/structure/B2661298.png)

![ethyl N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]carbamate](/img/structure/B2661300.png)



![Bicyclo[2.2.1]hept-5-en-2-yl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B2661307.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2661308.png)